Impdh2-IN-2 (CAS 1434517-02-8): A Technical Guide for Researchers
Impdh2-IN-2 (CAS 1434517-02-8): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Impdh2-IN-2, a potent inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), with a focus on its chemical properties, mechanism of action, and its role in key signaling pathways. The information is curated for researchers and professionals in drug development and life sciences.
Core Compound Information
| Property | Value | Reference |
| CAS Number | 1434517-02-8 | [1] |
| Chemical Formula | C₂₁H₁₅Cl₂N₃O₃ | [1] |
| Molecular Weight | 428.27 g/mol | [1] |
| Mechanism of Action | Potent inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH) | [1] |
Quantitative Biological Data
Impdh2-IN-2 has been evaluated for its inhibitory activity against IMPDH and its antibacterial properties. The key quantitative metrics are summarized below.
| Parameter | Value | Media/Conditions | Reference |
| Ki,app | 14 µM | - | [1] |
| MIC | 6.3 µM | Minimal GAST/Fe media | |
| MIC | 11 µM | Rich 7H9/ADC/Tween media |
Mechanism of Action
Impdh2-IN-2 exerts its biological effects through the potent inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH). IMPDH is a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. By inhibiting IMPDH, Impdh2-IN-2 depletes the intracellular pool of guanine nucleotides, which are essential for a variety of cellular processes, including DNA and RNA synthesis, signal transduction, and energy transfer. This disruption of nucleotide metabolism underlies its potential as an anti-tuberculosis agent and its relevance in studying diseases characterized by rapid cell proliferation, such as cancer.
Signaling Pathways Modulated by IMPDH2
While direct experimental evidence for the effect of Impdh2-IN-2 on specific signaling pathways is not yet available, the inhibition of its target, IMPDH2, is known to modulate several key cellular signaling cascades. The following diagrams illustrate the established roles of IMPDH2 in these pathways.
IMPDH2 in the PI3K/AKT/mTOR Signaling Pathway
IMPDH2 has been shown to play a role in the activation of the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation, growth, and survival. Inhibition of IMPDH2 can, therefore, lead to the downregulation of this pathway.
IMPDH2 in the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is fundamental in embryonic development and tissue homeostasis, and its dysregulation is often implicated in cancer. IMPDH2 has been identified as a downstream target of this pathway and can also influence its activity, creating a potential feedback loop.
IMPDH2 in the NF-κB Signaling Pathway
The NF-κB signaling pathway is a critical regulator of the inflammatory and immune responses. IMPDH2 has been shown to negatively regulate TLR2-mediated NF-κB activation, suggesting a role in modulating inflammation.
Experimental Protocols
Detailed methodologies for the key experiments cited in the quantitative data table are provided below. These protocols are based on the original research publication by Chacko S, et al. and general laboratory procedures.
Synthesis of Impdh2-IN-2
The synthesis of Impdh2-IN-2 is described in "Expanding Benzoxazole-Based Inosine 5'-Monophosphate Dehydrogenase (IMPDH) Inhibitor Structure-Activity As Potential Antituberculosis Agents". The general scheme involves the coupling of a substituted benzoxazole core with a carboxylic acid derivative. For the specific multi-step synthesis and characterization data, researchers are directed to the supporting information of the cited publication.
IMPDH Enzyme Inhibition Assay (Ki,app Determination)
The inhibitory activity of Impdh2-IN-2 against IMPDH was likely determined using a spectrophotometric assay that monitors the conversion of NAD⁺ to NADH at 340 nm.
General Protocol:
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Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM DTT, 1 mM EDTA).
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Enzyme and Inhibitor Incubation: Add purified recombinant IMPDH2 enzyme to the reaction buffer. Add varying concentrations of Impdh2-IN-2 dissolved in a suitable solvent (e.g., DMSO). Incubate for a defined period at a controlled temperature (e.g., 30 minutes at 25°C).
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Initiation of Reaction: Start the enzymatic reaction by adding the substrates, inosine 5'-monophosphate (IMP) and nicotinamide adenine dinucleotide (NAD⁺).
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Data Acquisition: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH formation is proportional to the enzyme activity.
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Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations. The apparent inhibition constant (Ki,app) is determined by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive, non-competitive, or mixed-type inhibition).
Minimum Inhibitory Concentration (MIC) Assay against Mycobacterium tuberculosis
The antibacterial activity of Impdh2-IN-2 against M. tuberculosis was determined by measuring the minimum inhibitory concentration (MIC).
General Protocol (Broth Microdilution Method):
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Preparation of Inoculum: A culture of M. tuberculosis (e.g., H37Rv) is grown to a specific optical density and then diluted to a standardized concentration.
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Compound Dilution: Prepare serial dilutions of Impdh2-IN-2 in a 96-well microtiter plate containing appropriate growth medium (e.g., minimal GAST/Fe or rich 7H9/ADC/Tween).
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Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (medium only).
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Incubation: Incubate the plates at 37°C in a humidified incubator for a specified period (typically 7-14 days for M. tuberculosis).
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Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by using a growth indicator dye (e.g., Resazurin).
Conclusion
Impdh2-IN-2 is a valuable research tool for studying the role of IMPDH2 in various biological processes. Its potent inhibitory activity and characterized antibacterial properties make it a compound of interest for further investigation in the fields of infectious diseases and oncology. The provided information on its involvement in key signaling pathways, although based on the general function of its target, opens avenues for future research to elucidate the specific effects of this compound on cellular signaling and its potential therapeutic applications.
